3-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
3-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that features a unique combination of a tetrahydropyran ring and a triazolopyrazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable aldehyde, followed by cyclization to form the triazolopyrazine core . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazolopyrazine core, potentially altering its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Mechanism of Action
The mechanism by which 3-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine exerts its effects depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity . The triazolopyrazine core is known to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential therapeutic applications.
[1,2,4]Triazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against certain enzymes.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar core structure and have been studied for their potential as kinase inhibitors.
Uniqueness
3-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is unique due to the presence of the tetrahydropyran ring, which can influence its chemical and biological properties. This structural feature may enhance its stability and solubility, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H16N4O |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
3-(oxan-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C10H16N4O/c1-5-15-6-2-8(1)10-13-12-9-7-11-3-4-14(9)10/h8,11H,1-7H2 |
InChI Key |
CZTQKAWSEPFULW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NN=C3N2CCNC3 |
Origin of Product |
United States |
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